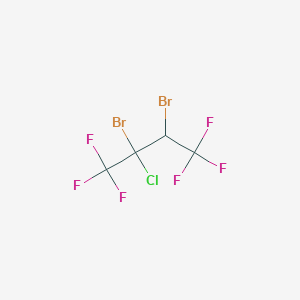
2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane
Descripción general
Descripción
2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane is an organofluorine compound with the molecular formula C₄HBr₂ClF₆. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a butane backbone. This compound is notable for its high molecular weight and significant halogen content, which imparts unique chemical properties.
Métodos De Preparación
The synthesis of 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane typically involves halogenation reactions. One common method includes the reaction of hexafluorobutene with bromine and chlorine under controlled conditions. The reaction is carried out in an inert solvent, such as carbon tetrachloride, at low temperatures to ensure selective halogenation. Industrial production methods may involve continuous flow reactors to maintain precise control over reaction conditions and improve yield.
Análisis De Reacciones Químicas
2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under basic conditions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form less halogenated derivatives.
Elimination Reactions: Under strong basic conditions, elimination of hydrogen halides can occur, leading to the formation of alkenes.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and potassium tert-butoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane is used in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in studies involving halogenated organic molecules and their biological interactions.
Medicine: Research into potential pharmaceutical applications, including the development of halogenated drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of multiple halogens.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane involves its interaction with various molecular targets. The presence of multiple halogens allows it to participate in halogen bonding, which can influence molecular recognition and binding. The compound’s reactivity is largely determined by the electron-withdrawing effects of the fluorine atoms, which stabilize negative charges and enhance electrophilicity.
Comparación Con Compuestos Similares
Similar compounds to 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane include:
1,1,1,2,2,3,3-Heptafluoropropane: Another highly fluorinated compound with different halogenation patterns.
2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane: Lacks the chlorine atom, leading to different reactivity and applications.
1,1,1,2-Tetrafluoro-2-chloroethane: A simpler fluorinated compound with fewer halogen atoms.
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and fluorine atoms, which imparts distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2ClF6/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYHDNKORPYGEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Br)(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2ClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378501 | |
| Record name | 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63573-66-0 | |
| Record name | 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)
![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)



